

A Comparative Guide to the Cross-Reactivity of Antibodies Against Fucosylated Oligosaccharides

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This guide provides a detailed comparison of antibodies based on their interaction with fucosylated oligosaccharides, a critical factor in therapeutic antibody development. The focus is primarily on the impact of core fucosylation of the antibody's Fc region on its binding affinity ("cross-reactivity") to Fcy receptors and the subsequent effector functions. Additionally, we touch upon the cross-reactivity of antibodies that target fucosylated glycans as primary antigens.

The presence or absence of a core fucose on the N-glycan at Asn297 in the Fc region of IgG1 antibodies dramatically alters their biological activity.[1][2] Specifically, antibodies lacking this core fucose (afucosylated antibodies) exhibit significantly enhanced binding to the FcyRIIIa receptor on immune effector cells like Natural Killer (NK) cells.[3][4] This enhanced affinity leads to a more potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) response, a key mechanism for eliminating target cells in cancer therapy.[1][5]

Quantitative Comparison of Fucosylated vs. Afucosylated Antibody Performance

The degree of fucosylation has a profound and measurable impact on the binding affinity for FcyRIIIa and the resulting cytotoxic activity. Afucosylated antibodies consistently demonstrate superior performance in these areas.



Antibod y Target	Antibod y Type	Fucosyl ation Status	Target Recepto r	Method	Binding Affinity / Activity Metric	Fold Change (Afuco vs. Fuco)	Referen ce
CD20	Anti- CD20 IgG1	High Fucosylat ion	FcyRIIIa- V158	ELISA	Relative Binding:	-	[6]
CD20	Anti- CD20 IgG1	Afucosyl ated (0%)	FcyRIIIa- V158	ELISA	Relative Binding: 9	9x	[6]
CD20	Anti- CD20 IgG1	High Fucosylat ion	FcyRIIIa- F158	ELISA	Relative Binding: 1	-	[6]
CD20	Anti- CD20 IgG1	Afucosyl ated (0%)	FcyRIIIa- F158	ELISA	Relative Binding: 35	35x	[6]
Generic	Human IgG1	Fucosylat ed	FcyRIIIa	SPR	KD	Up to 50- fold higher for Afuco	[4]
EGF-R	2F8 mAb	High Fucosylat ion	FcyRIIIa- V158	ELISA	Relative Affinity	-	[7]
EGF-R	2F8 mAb	Low Fucosylat ion	FcyRIIIa- V158	ELISA	Relative Affinity	5x	[7]
EGF-R	2F8 mAb	High Fucosylat ion	FcyRIIIa- F158	ELISA	Relative Affinity	-	[7]
EGF-R	2F8 mAb	Low Fucosylat	FcyRIIIa- F158	ELISA	Relative Affinity	15x	[7]



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Generic	Anti-viral mAb	Afucosyl ated (G0)	FcyRIIIa (high affinity)	SPR	KD ~ 11- 12 nM	-	[8]
Generic	Anti-viral mAb	Afucosyl ated (G2)	FcyRIIIa (high affinity)	SPR	KD ~ 6 nM	~2x (vs. G0)	[8]

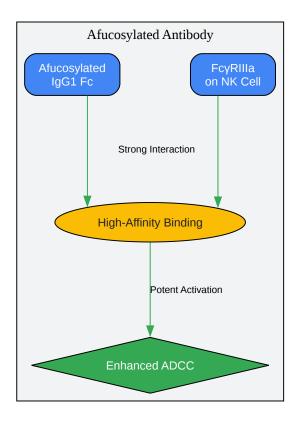
Note: The data presented in this table is a summary from multiple studies and is intended for comparative purposes. Absolute values can vary based on specific experimental conditions.

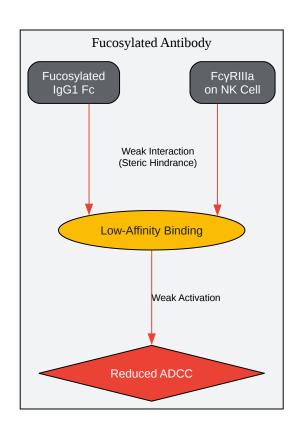
Signaling and Binding Mechanisms

ion

The presence of core fucose sterically hinders the optimal interaction between the antibody's Fc region and the FcyRIIIa receptor.[9][10] Removing this fucose allows for favorable carbohydrate-carbohydrate interactions between the glycans on the Fc and the receptor, significantly strengthening the binding.[10] This stronger engagement triggers a more robust downstream signaling cascade within the NK cell, leading to enhanced ADCC.







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Caption: Impact of Fc fucosylation on FcyRIIIa binding and ADCC.

Experimental Protocols

Accurate assessment of antibody binding and function is crucial. The following are detailed methodologies for key experiments.

ELISA-Based FcyRIIIa Binding Assay

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to compare the binding of fucosylated and afucosylated antibodies to a recombinant FcyRIIIa receptor. A



similar method is described as the Fucose-sensitive ELISA for Antigen-Specific IgG (FEASI). [11]

Methodology:

- Coating: Coat a 96-well high-binding microplate with the target antigen (e.g., CD20 protein for an anti-CD20 antibody) at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
- Washing & Blocking: Wash the plate three times with PBS containing 0.05% Tween-20
 (PBST). Block non-specific binding sites by incubating with 3% Bovine Serum Albumin (BSA)
 in PBST for 2 hours at room temperature.
- Antibody Incubation: Wash the plate three times with PBST. Add serial dilutions of the test
 antibodies (both fucosylated and afucosylated variants) to the wells. Incubate for 1-2 hours
 at room temperature.
- Receptor Incubation: Wash the plate three times with PBST. Add a constant, predetermined concentration of biotinylated recombinant human FcyRIIIa to each well. Incubate for 1 hour at room temperature.
- Detection: Wash the plate three times with PBST. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
- Substrate Addition: Wash the plate five times with PBST. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and allow the color to develop.
- Stopping & Reading: Stop the reaction by adding 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Plot the absorbance values against the antibody concentrations. Calculate the EC₅₀ (half-maximal effective concentration) for each antibody variant to determine relative binding affinity.[6]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (k_a), dissociation (k_a), and affinity (K_a) constants.[12]



Methodology:

- Chip Preparation: Covalently immobilize the anti-glycan antibody onto a sensor chip surface using standard amine coupling chemistry.
- Ligand Immobilization: Inject a solution of the fucosylated oligosaccharide-conjugate (the ligand) over the activated surface to achieve immobilization. Deactivate remaining active esters.[12]
- Analyte Injection: Inject a series of concentrations of the soluble FcyRIIIa receptor (the analyte) over the sensor surface and monitor the association in real-time.
- Dissociation Phase: Inject running buffer over the chip to monitor the dissociation of the antibody-receptor complex.
- Regeneration: Regenerate the sensor surface using a low pH buffer to remove the bound analyte, preparing it for the next cycle.
- Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a , $k_{\bar{a}}$, and the equilibrium dissociation constant ($K_- = k_{\bar{a}}/k_{\bar{a}}$).

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This cell-based assay measures the ability of an antibody to induce the lysis of target cells by effector cells.

Methodology:

- Cell Preparation:
 - Target Cells: Use a cell line that expresses the antigen of interest (e.g., SK-BR-3 for anti-HER2 antibodies). Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).

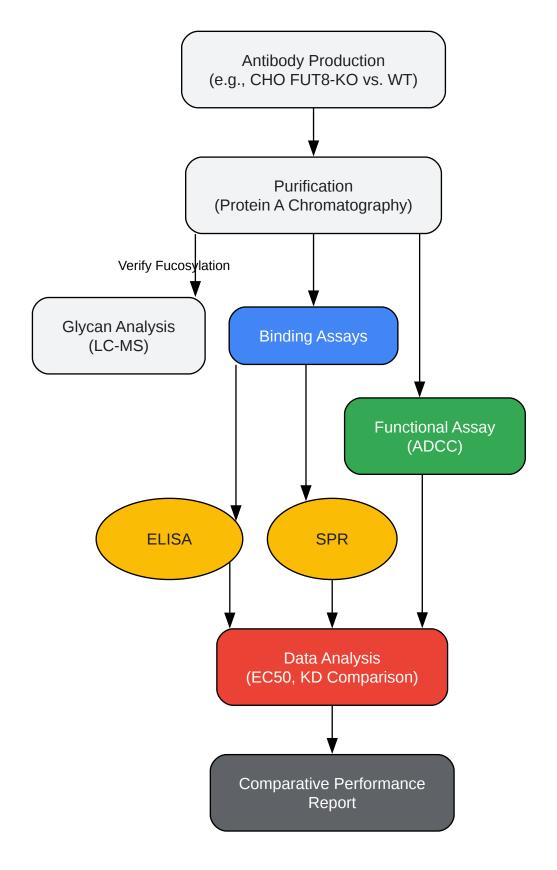


- Effector Cells: Isolate primary Natural Killer (NK) cells or Peripheral Blood Mononuclear
 Cells (PBMCs) from healthy donors.[1] Alternatively, an engineered NK cell line expressing human FcyRIIIa can be used.[6]
- Assay Setup: In a 96-well U-bottom plate, mix the labeled target cells with the effector cells at a specific Effector-to-Target (E:T) ratio (e.g., 25:1).
- Antibody Addition: Add serial dilutions of the test antibodies (fucosylated and afucosylated) to the cell mixture.
- Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
- Lysis Measurement:
 - Fluorescence Method: Centrifuge the plate and measure the fluorescence released into the supernatant, which is proportional to the number of lysed cells.
 - Radioactivity Method: Centrifuge the plate and measure the radioactivity in the supernatant.
- Data Analysis: Calculate the percentage of specific lysis for each antibody concentration.
 Plot the results and determine the EC₅₀ value to quantify the ADCC potency of each antibody variant.

Experimental and Analytical Workflow

The process of comparing fucosylated and afucosylated antibodies involves several integrated steps, from production to functional characterization.





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Caption: Workflow for comparing antibody variants.



Cross-Reactivity with Fucosylated Antigens

While the primary focus is often on Fc fucosylation, some antibodies are designed to target fucosylated oligosaccharides on cell surfaces, such as the 3-fucosyllactosamine (SSEA-1 or X determinant).[13] In this context, cross-reactivity refers to the antibody's ability to bind to other, structurally similar glycan epitopes. For instance, an antibody generated against the globo-H (GH) glycan, which is fucosylated, was found to cross-react with related non-fucosylated (SSEA3) and sialylated (SSEA4) globo-series glycans.[14] This was because the initial GH antigen was processed by cells to reveal the core SSEA3 structure, leading to the generation of antibodies that recognize this shared epitope.[14] Evaluating this type of cross-reactivity is critical for understanding the specificity and potential off-target effects of anti-glycan antibodies and is typically assessed using glycan microarray analysis or competitive ELISA.[12][15]

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